molecular formula C11H11BrClN3O3 B5199168 N-(6-bromo-4-quinazolinyl)serine hydrochloride

N-(6-bromo-4-quinazolinyl)serine hydrochloride

Cat. No.: B5199168
M. Wt: 348.58 g/mol
InChI Key: JYUSVPAMWUEOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromo-4-quinazolinyl)serine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

N-(6-bromo-4-quinazolinyl)serine hydrochloride has been used in various scientific research applications, including the study of protein kinases, which are enzymes that regulate cellular processes such as cell division, differentiation, and apoptosis. This compound has been shown to inhibit the activity of certain protein kinases, making it a valuable tool for studying their function.

Mechanism of Action

The mechanism of action of N-(6-bromo-4-quinazolinyl)serine hydrochloride involves its ability to bind to the ATP-binding site of protein kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of cellular processes that are regulated by these enzymes, making it a valuable tool for studying their function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in certain cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(6-bromo-4-quinazolinyl)serine hydrochloride in lab experiments is its ability to selectively inhibit the activity of certain protein kinases, making it a valuable tool for studying their function. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(6-bromo-4-quinazolinyl)serine hydrochloride. One potential area of research is the development of more selective inhibitors of protein kinases, which could lead to the development of more effective cancer therapies. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, which could lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(6-bromo-4-quinazolinyl)serine hydrochloride involves the reaction of 6-bromo-4-chloroquinazoline with L-serine in the presence of a base. This reaction results in the formation of N-(6-bromo-4-quinazolinyl)serine, which is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Properties

IUPAC Name

2-[(6-bromoquinazolin-4-yl)amino]-3-hydroxypropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O3.ClH/c12-6-1-2-8-7(3-6)10(14-5-13-8)15-9(4-16)11(17)18;/h1-3,5,9,16H,4H2,(H,17,18)(H,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUSVPAMWUEOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)NC(CO)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.